Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Description
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS No. 644982-12-7) is a fluorinated azepane derivative with a tert-butyl carbamate protecting group. This compound features a seven-membered azepane ring substituted with a fluorine atom at position 3 and a ketone group at position 2. It is synthesized and distributed by TaiChem Ltd., a company specializing in chiral nitrogen-containing heterocycles and pharmaceutical intermediates . TaiChem employs advanced analytical techniques, including HPLC, GCMS, and LCMS, to ensure a purity exceeding 99% for their products. Their facilities are ISO9001-certified, emphasizing rigorous quality control and safe handling protocols .
The compound’s structural features—such as the fluorine atom and ketone group—make it a valuable building block in medicinal chemistry, particularly for drug discovery targeting central nervous system disorders or enzyme inhibition. Its stability under standard storage conditions and compatibility with diverse synthetic routes further enhance its utility .
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKJZSHWZNDJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697028 | |
| Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644982-12-7 | |
| Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate typically involves:
- Construction of the azepane ring system.
- Introduction of the fluorine atom at the 3-position.
- Oxidation to install the keto group at the 4-position.
- Protection of the amino group as a tert-butyl carbamate.
Reported Preparation Procedure
A representative preparation method is described as follows, based on a documented synthetic step from a patent and chemical synthesis database:
| Step | Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material dissolution | Product from Step A dissolved in DMSO (200 mL) and water (8.29 g, 460 mmol) | Homogeneous solution |
| 2 | Addition of lithium chloride | LiCl (19.5 g, 460 mmol) added to the solution | Reaction mixture ready for heating |
| 3 | Heating | Mixture warmed to 125 °C and stirred overnight | Fluorination and ring modification reactions proceed |
| 4 | Work-up | Mixture cooled to ambient temperature, partitioned between ethyl acetate (2.5 L) and water:brine (1:1, 2.0 L) | Separation of organic and aqueous layers |
| 5 | Purification | Organic layer dried over sodium sulfate, filtered, concentrated, and purified by column chromatography (10-80% EtOAc/hexanes) | Product isolated as a thick pale orange oil |
Yield: Approximately 21% of this compound was obtained from this step.
Detailed Reaction Conditions and Mechanistic Insights
Solvent System: The use of dimethyl sulfoxide (DMSO) combined with water facilitates the solubilization of lithium chloride and the starting material, promoting nucleophilic fluorination.
Lithium Chloride Role: LiCl acts as a fluoride source or facilitates the fluorination step by stabilizing intermediates or enhancing nucleophilicity.
Temperature: Heating to 125 °C is critical to drive the fluorination and subsequent keto formation on the azepane ring.
Purification: Column chromatography using a gradient of ethyl acetate and hexanes allows separation of the desired product from side products and unreacted materials.
Alternative Synthetic Routes and Considerations
While the above method is the most documented, other synthetic strategies might involve:
Fluorination via Electrophilic or Nucleophilic Fluorinating Agents: Using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride) for selective fluorination at the 3-position.
Oxidation Steps: Employing mild oxidants to convert the 4-position to the keto group without affecting the fluorine substituent.
Protecting Group Strategies: The tert-butyl carbamate group protects the nitrogen during fluorination and oxidation steps, preventing side reactions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Intermediate azepane derivative (Step A product) |
| Solvent | Dimethyl sulfoxide (DMSO), water |
| Fluorination Agent | Lithium chloride (LiCl) |
| Temperature | 125 °C |
| Reaction Time | Overnight (~12-16 hours) |
| Work-up | Extraction with ethyl acetate and brine |
| Purification Method | Column chromatography (10-80% EtOAc/hexanes) |
| Yield | 21% |
| Physical State of Product | Thick pale orange oil |
Research Findings and Optimization Notes
The relatively low yield (21%) suggests the reaction may have competing side reactions or incomplete conversion, indicating room for optimization in reagent ratios, temperature control, or reaction time.
Use of activated charcoal filtration during work-up helps remove colored impurities, improving product purity.
The choice of solvent system (DMSO-water) is crucial for solubilizing inorganic salts and facilitating the fluorination step.
Column chromatography gradient allows fine-tuning of product separation, which is essential due to the close polarity of side products.
Patent and Literature Context
The described method is referenced in patent WO2010/22076, which details synthetic routes for fluorinated azepane derivatives with pharmaceutical applications.
Additional patent literature (US 9,221,796 B2) discusses related compounds and their preparation, emphasizing the importance of selective fluorination and functional group protection for bioactive azepane analogs.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluoro atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, highlighting variations in ring size, substituents, and functional groups:
Analysis of Structural and Functional Differences
Ring Size and Saturation
- Azepane vs. Pyrrolidine/Diazepane: The target compound’s seven-membered azepane ring offers greater conformational flexibility compared to five-membered pyrrolidine (e.g., Combi-Blocks’ QK-7687) or six-membered piperidine derivatives.
Substituent Effects
- Fluorine vs.
- Ketone vs. Hydroxyl/Methylsulfonyloxy: The 4-oxo group in the target compound may participate in keto-enol tautomerism, whereas hydroxyl or methylsulfonyloxy groups (e.g., QW-1055 ) introduce hydrogen-bond donors or electrophilic sites.
Physicochemical and Application-Based Comparisons
Biological Activity
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, structure-activity relationships, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 213.27 g/mol. The compound is characterized by the presence of a fluorine atom, which can influence its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| CAS Number | 188975-88-4 |
| Appearance | Colorless to yellow liquid or low melting solid |
Biological Activity
The biological activity of this compound is primarily related to its potential as a therapeutic agent. Studies have indicated that compounds within this class exhibit significant effects on various biological pathways, particularly in relation to cystic fibrosis transmembrane conductance regulator (CFTR) modulation.
Research suggests that the incorporation of fluorine into the azepane structure may enhance binding affinity to target proteins, thereby improving efficacy. For instance, studies on related compounds have demonstrated that fluorinated derivatives can significantly increase CFTR activity in mutant forms, such as F508del-CFTR and G551D-CFTR .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships indicates that modifications to the azepane ring and the carboxylate group can lead to variations in potency and efficacy. The presence of the tert-butyl group is crucial for maintaining solubility and bioavailability, while the fluorine atom appears to enhance interaction with biological targets.
Case Studies
- CFTR Modulation : In vitro studies have shown that this compound can effectively potentiate CFTR activity in cell lines expressing mutant CFTR proteins. These findings were corroborated by electrophysiological measurements demonstrating enhanced chloride ion transport across cell membranes .
- Toxicological Assessment : Safety profiles for similar compounds indicate that while there are beneficial effects on CFTR modulation, careful evaluation of toxicity is necessary. Preliminary assessments suggest low cytotoxicity at therapeutic concentrations, but further studies are warranted to confirm these findings across different cell types .
Research Findings
Recent literature highlights the importance of ongoing research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Efficacy : Compounds structurally similar to this compound exhibited EC50 values in the low micromolar range when tested against CFTR mutants .
- Combination Therapies : Investigations into combination therapies involving this compound alongside existing CFTR modulators have shown promising results, suggesting enhanced therapeutic outcomes without significant adverse effects .
Q & A
Q. What analytical techniques are employed to confirm the structure and purity of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining the fluorine atom's position and verifying ring substitution patterns. For example, can confirm fluorine integration, while identifies proton environments near electronegative groups . Mass spectrometry (MS) validates molecular weight and fragmentation patterns, with electrospray ionization (ESI-MS) detecting the tert-butyl carbamate group ([M+Na]+ adducts). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and fluorinated bonds . Purity is assessed via HPLC with UV detection (λ = 210–254 nm) and differential scanning calorimetry (DSC) for melting point consistency.
Q. What are the common synthetic routes for this compound?
- Methodological Answer : A two-step approach is typical:
Fluorination : A ketone precursor undergoes nucleophilic fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in dichloromethane at −78°C to 0°C .
Cyclization and Protection : The intermediate is treated with tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) to install the Boc group. Cyclization is achieved via acid-mediated (e.g., HCl) ring closure .
Key parameters: Maintain anhydrous conditions, monitor reaction progress via TLC (R = 0.3–0.5 in ethyl acetate/hexanes), and purify via silica gel chromatography.
Q. How does the tert-butyl group influence synthetic and stability outcomes?
- Methodological Answer : The tert-butyl carbamate (Boc) acts as a protective group for secondary amines, preventing unwanted nucleophilic reactions during synthesis. Its steric bulk enhances crystallinity, aiding purification, and stabilizes the azepane ring against ring-opening under acidic conditions. Deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with NaHCO .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic data for this compound?
- Methodological Answer : SHELXL refines high-resolution single-crystal X-ray diffraction data. Steps include:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : SHELXD solves the phase problem via dual-space recycling for non-centrosymmetric crystals.
- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Fluorine positional disorder is modeled using PART instructions.
- Validation : Check R (<5%), wR (<12%), and Flack parameter for enantiopurity .
Q. How do substituents (e.g., fluorine, tert-butyl) affect the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Fluorine : Its electronegativity increases the electrophilicity of the adjacent carbonyl, accelerating nucleophilic attack (e.g., Grignard additions). However, steric hindrance from the tert-butyl group can reduce reactivity at the 4-oxo position.
- Experimental Design : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SN2 substitutions (e.g., using NaN in DMF at 60°C). Kinetic studies (monitored by ) show a 2–3x rate increase for fluorinated derivatives .
Q. What methodologies assess the compound’s biological activity in medicinal chemistry?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against serine hydrolases (e.g., elastase) using fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl) in pH 7.4 buffer. IC values are calculated via nonlinear regression .
- Binding Studies : Surface plasmon resonance (SPR) measures affinity (K) to target proteins (e.g., kinases) immobilized on CM5 chips.
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK293 cells after 24-hour exposure .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be reconciled?
- Methodological Answer :
- Case Study : If suggests axial fluorine, but X-ray shows equatorial positioning, consider dynamic effects. Variable-temperature NMR (VT-NMR) at −40°C to 60°C can reveal ring-flipping. DFT calculations (B3LYP/6-31G*) model preferred conformers .
Q. What strategies optimize synthetic yields in large-scale preparations?
- Methodological Answer :
- Solvent Screening : Replace THF with 2-MeTHF for higher boiling points and easier recycling.
- Catalyst Optimization : Use polymer-supported DMAP to reduce purification steps.
- Process Analytics : In-line FTIR monitors fluorination completion, reducing side-product formation .
Q. How is computational modeling applied to elucidate reaction mechanisms?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
